Cas no 931418-46-1 (N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine)
![N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine structure](https://ja.kuujia.com/scimg/cas/931418-46-1x500.png)
N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N*1*-(3,4-dichloro-benzyl)-n*1*-methyl-ethane-1,2-diamine
- N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine
- 1,2-Ethanediamine, N1-[(3,4-dichlorophenyl)methyl]-N1-methyl-
- AM101632
- N-(3,4-Dichlorobenzyl)-N-methyl-1,2-ethanediamine
- N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine
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- インチ: 1S/C10H14Cl2N2/c1-14(5-4-13)7-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,7,13H2,1H3
- InChIKey: JVFDHGBEJGGCOD-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CN(C)CCN)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 166
- トポロジー分子極性表面積: 29.3
N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085568-500mg |
N*1*-(3,4-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine |
931418-46-1 | 500mg |
£389.00 | 2022-03-01 |
N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamineに関する追加情報
Introduction to N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine (CAS No. 931418-46-1)
N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine, with the CAS number 931418-46-1, is a significant compound in the field of pharmaceutical chemistry. This diamine derivative features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both chloro and methyl substituents on the phenyl ring enhances its reactivity and makes it a valuable intermediate in synthesizing more complex molecules.
The compound's molecular structure, characterized by a central ethane-1,2-diamine backbone substituted with a 3,4-dichlorophenyl group and a methyl group on one of the amine functionalities, contributes to its versatility. Such structural motifs are often explored in the design of novel bioactive agents due to their ability to interact with biological targets in specific ways. The dichlorophenyl moiety, in particular, is known for its ability to modulate electronic properties and binding affinities, making it a common feature in pharmacophore design.
In recent years, there has been growing interest in diamine derivatives as scaffolds for developing new therapeutic agents. These compounds have shown promise in various pharmacological contexts, including their roles as intermediates in the synthesis of kinase inhibitors, antiviral agents, and other small-molecule drugs. The specific arrangement of substituents in N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine allows for fine-tuning of its chemical properties, enabling researchers to tailor its biological activity towards specific therapeutic goals.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The flexibility offered by the ethane-1,2-diamine core allows for further functionalization at multiple sites, enabling the creation of diverse chemical libraries. This is particularly relevant in the context of high-throughput screening (HTS) programs, where large collections of structurally diverse compounds are screened against biological targets to identify lead candidates for drug development.
Recent studies have highlighted the importance of optimizing molecular properties such as solubility, metabolic stability, and binding affinity when designing new drugs. N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine has been investigated for its potential to meet these criteria. Its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets makes it a promising candidate for further development. Additionally, the presence of electron-withdrawing groups like chlorine atoms can enhance binding affinity through electrostatic interactions.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the amine functionalities. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve synthetic efficiency and selectivity. These methods are critical for producing sufficient quantities of the compound for both research and potential industrial applications.
In the realm of computational chemistry, N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine has been studied using various modeling techniques to predict its behavior in biological systems. Molecular dynamics (MD) simulations and quantum mechanical calculations have provided insights into how this compound might interact with proteins and other biomolecules. These computational approaches are invaluable for guiding experimental design and helping researchers anticipate potential challenges during drug development.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in materials science as well, particularly in the development of advanced polymers and coatings that require specific chemical properties. The ability to incorporate functional groups like diamines into polymer backbones can lead to materials with enhanced mechanical strength or unique electronic characteristics. This interdisciplinary approach underscores the versatility of N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine.
Ethical considerations are also an important aspect when developing new chemical entities like this one. Ensuring that synthetic processes are environmentally sustainable and that potential hazards are minimized are key priorities. Green chemistry principles have been increasingly adopted in research laboratories worldwide to address these concerns. By optimizing synthetic routes to reduce waste and energy consumption, researchers can contribute to more sustainable practices while still achieving their scientific goals.
The future prospects for N'-[(3,4-Dichlorophenyl)methyl]-N'-methylethane-1,2-diamine look promising as ongoing research continues to uncover new possibilities for its use. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic benefits. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in addressing complex diseases.
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